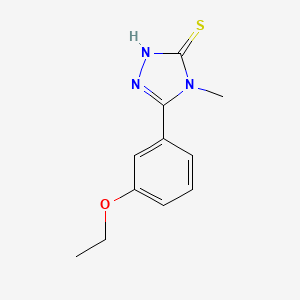

5-(3-ethoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol

Descripción

Propiedades

IUPAC Name |

3-(3-ethoxyphenyl)-4-methyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3OS/c1-3-15-9-6-4-5-8(7-9)10-12-13-11(16)14(10)2/h4-7H,3H2,1-2H3,(H,13,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAURZSQEPDAZTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)C2=NNC(=S)N2C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-ethoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-ethoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone, which is then cyclized to yield the desired triazole compound. The reaction conditions often include the use of acidic or basic catalysts and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.

Análisis De Reacciones Químicas

Types of Reactions

5-(3-ethoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to modify the triazole ring or the ethoxyphenyl group.

Substitution: The triazole ring can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield disulfides, while substitution reactions can introduce various functional groups onto the triazole ring.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research indicates that 1,2,4-triazole derivatives exhibit significant antimicrobial properties. For instance, studies have demonstrated that various triazole compounds can effectively inhibit the growth of bacteria and fungi. The compound 5-(3-ethoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol has been evaluated for its potential against different microbial strains.

Case Study:

In a study assessing the antimicrobial efficacy of triazole derivatives, it was found that compounds with thiol groups displayed enhanced activity against resistant bacterial strains compared to their non-thiol counterparts .

Anti-inflammatory Effects

The anti-inflammatory properties of triazole derivatives are well-documented. Specifically, compounds similar to this compound have shown the ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6.

Case Study:

A recent review highlighted that certain triazoles could significantly reduce inflammation markers in macrophages activated by lipopolysaccharide (LPS), suggesting a potential therapeutic role in inflammatory diseases .

Fungicides

The application of this compound in agriculture is primarily focused on its fungicidal properties. Triazoles are widely used as fungicides due to their ability to inhibit sterol biosynthesis in fungi.

Case Study:

Field trials have indicated that triazole-based fungicides can effectively control fungal pathogens in crops such as wheat and barley, leading to improved yield and quality .

Plant Growth Regulators

Some studies suggest that triazoles can also act as plant growth regulators by modulating hormonal pathways within plants. This property can enhance crop resilience against environmental stresses.

Chemical Synthesis and Structural Insights

The synthesis of this compound involves several steps that typically include the reaction of appropriate hydrazones with isothiocyanates followed by cyclization reactions under controlled conditions.

| Synthesis Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Hydrazone formation | Ethyl bromoacetate + hydrazine | Reflux | 85% |

| Reaction with isothiocyanate | Isothiocyanate + hydrazone | Aqueous NaOH | 75% |

| Cyclization | Heat + solvent | Controlled temperature | 70% |

Mecanismo De Acción

The mechanism by which 5-(3-ethoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol exerts its effects is often related to its ability to interact with specific molecular targets. For example, its antimicrobial activity may involve the inhibition of key enzymes or disruption of cell membranes. The triazole ring can also interact with various biological pathways, influencing processes such as cell signaling or gene expression.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Positional Isomers of Ethoxyphenyl Substituents

The position of the ethoxy group on the phenyl ring significantly influences physicochemical properties:

Key Insight : The 3-ethoxy derivative balances electronic and steric effects, whereas the 4-ethoxy isomer may favor optoelectronic applications due to planar aromatic interactions.

Substitutions at the 5-Position

Variations in the 5-position substituent modulate bioactivity and stability:

Key Insight : Bulky groups (e.g., adamantane) improve target selectivity, while electron-deficient substituents (e.g., CF₃, Br) enhance stability and optoelectronic performance.

Modifications at the Thiol (–SH) Group

Functionalization of the thiol group alters reactivity and applications:

Key Insight : Long alkyl chains (e.g., decylthio) increase lipophilicity for antimicrobial action, while aromatic thioethers improve corrosion inhibition .

Material Science

Actividad Biológica

5-(3-Ethoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol is a compound belonging to the triazole class, which has garnered attention for its diverse biological activities. This article synthesizes current research findings on its pharmacological properties, including its potential as an antifungal, antibacterial, and anticancer agent.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a triazole ring substituted with an ethoxyphenyl group and a methyl group, contributing to its unique biological profile.

Antifungal Activity

Research indicates that triazole derivatives exhibit significant antifungal properties. For instance, compounds similar to this compound have shown effectiveness against various fungal strains. A study demonstrated that triazoles can inhibit the growth of fungi by interfering with ergosterol synthesis, a vital component of fungal cell membranes .

Antibacterial Activity

The antibacterial activity of triazole compounds has also been extensively documented. For example, derivatives have been tested against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens. The minimum inhibitory concentration (MIC) values for related triazoles have been reported as low as 0.046 μM against MRSA, indicating potent activity .

Table 1: Antibacterial Activity of Triazole Derivatives

| Compound | Target Bacteria | MIC (μM) |

|---|---|---|

| Triazole A | MRSA | 0.046 |

| Triazole B | E. coli | 2.96 |

| Triazole C | Pseudomonas aeruginosa | 8.00 |

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Notably, triazoles have demonstrated selective cytotoxicity against cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) and Panc-1 (pancreatic carcinoma). The mechanism often involves the induction of apoptosis and cell cycle arrest in cancer cells .

Case Study: Cytotoxicity Testing

In a study evaluating the cytotoxic effects of triazole derivatives on human melanoma cells (IGR39), it was found that specific substitutions on the triazole ring enhanced selectivity towards cancerous cells while maintaining low toxicity towards normal cells .

The biological activity of triazoles is largely attributed to their ability to interact with biological targets through hydrogen bonding and chelation of metal ions. The presence of the thiol group is believed to enhance these interactions further, promoting higher affinity for target enzymes involved in cancer progression and microbial resistance .

Q & A

Q. How can discrepancies in reported LogP values be addressed?

- Methodological Answer :

- Experimental Determination : Use shake-flask method with octanol/water partitioning.

- Computational Prediction : Compare results from software (e.g., ChemAxon, ACD/Labs) to identify outliers. Consensus values reduce error .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.